4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methylbenzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, furan, tetrahydroisoquinoline, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and tetrahydroisoquinoline intermediates, followed by their coupling with the sulfonamide group under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonamide group can yield amines.
Scientific Research Applications
4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methylbenzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.
Biological Research: It can be used as a probe to study the interactions between different biomolecules and to elucidate biological mechanisms.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and compounds containing furan and tetrahydroisoquinoline groups. Examples include:
- 4-chloro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methylbenzene-1-sulfonamide
- 4-bromo-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methylbenzene-1-sulfonamide
Uniqueness
The uniqueness of 4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3-methylbenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-16-13-19(8-9-20(16)23)29(26,27)24-14-21(22-7-4-12-28-22)25-11-10-17-5-2-3-6-18(17)15-25/h2-9,12-13,21,24H,10-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGAYGXQUNGNEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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